4-(5-Chloro-2-thienyl)-2-pyrimidinamine
Overview
Description
4-(5-Chloro-2-thienyl)-2-pyrimidinamine is a useful research compound. Its molecular formula is C8H6ClN3S and its molecular weight is 211.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
4-(5-Chloro-2-thienyl)-2-pyrimidinamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction of this compound with these enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in enzyme activity and subsequent downstream effects on cellular processes .
Additionally, this compound has been found to bind to specific proteins, such as transcription factors and receptor proteins, influencing their conformation and function. These interactions can modulate gene expression and cellular responses to external stimuli, highlighting the compound’s importance in cellular regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are essential for cell proliferation, differentiation, and survival . By modulating these pathways, this compound can alter gene expression patterns and impact cellular metabolism, leading to changes in cell function and behavior.
In addition to its effects on signaling pathways, this compound has been shown to affect cellular metabolism by interacting with metabolic enzymes and altering metabolite levels. This can result in shifts in metabolic flux and energy production, further influencing cellular activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, this compound has been reported to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation and downstream signaling .
Furthermore, this compound can interact with DNA-binding proteins, such as transcription factors, altering their ability to regulate gene expression. These interactions can lead to changes in the transcriptional landscape of cells, affecting various cellular processes and responses to environmental cues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure.
Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular signaling and metabolism, potentially resulting in altered cell behavior and function. These findings underscore the importance of considering temporal factors when evaluating the biochemical effects of this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine its dosage-dependent impact on biological systems. At lower doses, this compound has been shown to exert beneficial effects on cellular signaling and metabolism, promoting normal cellular function and homeostasis . At higher doses, this compound can induce toxic or adverse effects, including cellular stress, apoptosis, and tissue damage .
Threshold effects have also been observed, where specific dosage levels are required to elicit significant biological responses. These findings highlight the need for careful dosage optimization in experimental and therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence pathways related to energy production, such as glycolysis and oxidative phosphorylation, by modulating the activity of key metabolic enzymes .
Properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-7-2-1-6(13-7)5-3-4-11-8(10)12-5/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRAZDYXAMJHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=CC=C(S2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377007 | |
Record name | 4-(5-chloro-2-thienyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855308-65-5 | |
Record name | 4-(5-chloro-2-thienyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.